molecular formula C8H8Cl2N2O2 B3055107 4,5-Dichloro-N-ethyl-2-nitroaniline CAS No. 63059-56-3

4,5-Dichloro-N-ethyl-2-nitroaniline

Cat. No.: B3055107
CAS No.: 63059-56-3
M. Wt: 235.06 g/mol
InChI Key: IYHKPJYDDKJPLJ-UHFFFAOYSA-N
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Description

4,5-Dichloro-N-ethyl-2-nitroaniline is an organic compound with the molecular formula C8H8Cl2N2O2 It is characterized by the presence of two chlorine atoms, an ethyl group, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-N-ethyl-2-nitroaniline typically involves the nitration of 4,5-dichloroaniline followed by alkylation. The nitration process introduces the nitro group into the aromatic ring, while the alkylation step adds the ethyl group to the nitrogen atom. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid for nitration, and ethyl iodide or ethyl bromide for alkylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-N-ethyl-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4,5-Dichloro-N-ethyl-2-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with different functional groups.

Scientific Research Applications

4,5-Dichloro-N-ethyl-2-nitroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloro-N-methyl-2-nitroaniline
  • 4-Chloro-N-ethyl-2-nitroaniline
  • 4,5-Dimethoxy-2-nitroaniline
  • N-benzyl-4,5-dichloro-2-nitroaniline

Uniqueness

4,5-Dichloro-N-ethyl-2-nitroaniline is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4,5-dichloro-N-ethyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c1-2-11-7-3-5(9)6(10)4-8(7)12(13)14/h3-4,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHKPJYDDKJPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2069658
Record name Benzenamine, 4,5-dichloro-N-ethyl-2-nitro-
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Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63059-56-3
Record name 4,5-Dichloro-N-ethyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63059-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzenamine, 4,5-dichloro-N-ethyl-2-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,5-dichloro-N-ethyl-2-nitro-
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Record name Benzenamine, 4,5-dichloro-N-ethyl-2-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloro-N-ethyl-2-nitroaniline
Source European Chemicals Agency (ECHA)
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Record name BENZENAMINE, 4,5-DICHLORO-N-ETHYL-2-NITRO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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